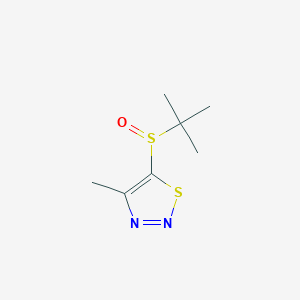![molecular formula C8H5BrCl2N2O2 B3127598 N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline CAS No. 338420-23-8](/img/structure/B3127598.png)
N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline
Vue d'ensemble
Description
N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitroaromatic family of compounds, which are known for their diverse range of biological activities.
Applications De Recherche Scientifique
Environmental Impact and Water Treatment
Nitrosamines in Water Systems Nitrosamines, including N-nitrosodimethylamine (NDMA), have gained attention due to their formation as disinfection by-products (DBPs) in water treatment processes and their potential health hazards. Studies have investigated the occurrence, formation mechanisms, and removal strategies of nitrosamines in drinking and wastewater. The formation of NDMA is associated with the reaction of dimethylamine (DMA) and dichloramine during chloramination, highlighting the importance of understanding and controlling chemical reactions in water treatment to minimize health risks (Nawrocki & Andrzejewski, 2011); (Sgroi et al., 2018).
Nitrogenous DBPs in Drinking Water The shift from chlorination to chloramination in water treatment to reduce regulated DBPs like trihalomethanes (THMs) can increase the formation of nitrogenous DBPs, which are more toxic than many regulated DBPs. This underscores the complexity of chemical use in water treatment and the need for comprehensive strategies to minimize the formation of harmful by-products (Bond et al., 2011).
Chemical Stability and Degradation
Degradation of Nitrosamines and Related Compounds Research on the stability and degradation pathways of compounds like nitisinone, which shares functional groups with N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline, offers insights into how environmental conditions affect the persistence and transformation of such chemicals. These studies are crucial for understanding the environmental fate and potential health impacts of chemical pollutants (Barchańska et al., 2019).
Toxicological Studies
Impact of Herbicides on the Environment The environmental and toxicological impacts of herbicides, including their mechanisms of action, degradation, and effects on human health and ecosystems, have been a significant area of research. Understanding the behavior and impact of such chemicals is essential for developing safer and more sustainable agricultural practices and for the regulation of hazardous substances (Zuanazzi et al., 2020).
Propriétés
IUPAC Name |
N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2N2O2/c9-8(13(14)15)4-12-7-2-1-5(10)3-6(7)11/h1-4,12H/b8-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUZCXRGEVCWJK-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC=C([N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)N/C=C(\[N+](=O)[O-])/Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-[(4-methylphenyl)sulfonylcarbamoylamino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B3127530.png)
![(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B3127532.png)
![5-methyl-3-{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B3127536.png)

![Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127555.png)
![Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127558.png)
![Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127573.png)




